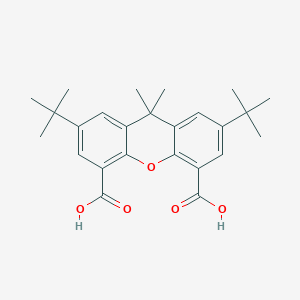

2,7-二叔丁基-9,9-二甲基呫吨-4,5-二羧酸

描述

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid is a carboxylic acid building block.

科学研究应用

合成砌块

DiTAD是一种在有机合成中用作羧酸砌块。 它可以用来合成复杂的分子,如2,7-二叔丁基-9,9-二甲基-4,5-双(4-三苯甲基苯胺羰基)-9H-呫吨甲醇三溶剂合物一水合物 .

荧光染料

作为一种荧光染料,DiTAD被广泛用于科学研究中,用于标记细胞和组织中的蛋白质、脂类和核酸。 这使研究人员能够实时跟踪这些分子的运动 .

配体合成

作用机制

Target of Action

It is known to be a carboxylic acid building block , which suggests that it may interact with various biological molecules in the body.

Mode of Action

It is known to be used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.

Result of Action

It is known to be used in the synthesis of other compounds , suggesting that its effects may be dependent on the specific compounds it helps to form.

属性

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSNHUACDSJJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391148 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-39-2 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

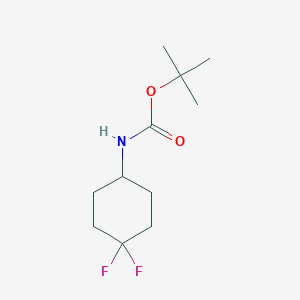

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

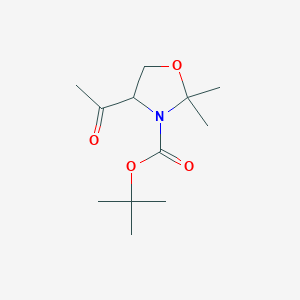

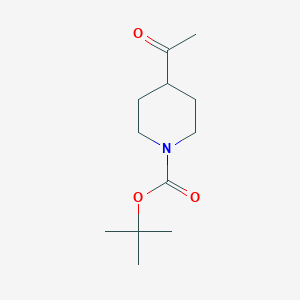

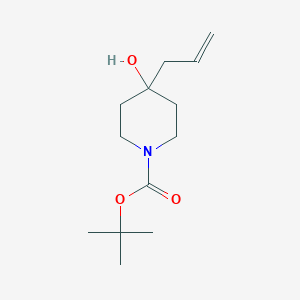

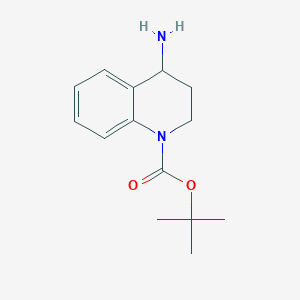

Feasible Synthetic Routes

Q1: How does 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid interact with other molecules?

A1: 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid acts as a host molecule capable of recognizing and binding to specific guest molecules. This recognition is driven by a combination of intermolecular forces like hydrogen bonding (O-H…O, O-H…N, and C-H…O), allowing for the formation of well-defined supramolecular assemblies. For instance, it can adopt a planar conformation through intramolecular O-H…O hydrogen bonding, facilitating coplanar recognition of guest molecules like 1,2-trans-bis(2-pyridyl)ethylene []. This interaction highlights its potential in designing molecular recognition systems and constructing supramolecular architectures.

Q2: Can 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid be used as a building block for larger structures?

A2: Yes, 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (H2L) can act as a bridging ligand for the formation of dirhodium(II) carboxylate complexes []. When reacted with Rh2(OAc)4, it forms various macrocyclic dimers where two Rh24+ units are held together by the dicarboxylate ligands. The 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid units arrange themselves in a trans fashion across the Rh24+ centers, resulting in vertically stacked Rh24+ units within the macrocycle []. This demonstrates its potential as a building block for the synthesis of larger, potentially porous metal-organic frameworks with interesting properties for catalysis or gas storage.

Q3: What analytical techniques are commonly employed to study 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes?

A3: Single-crystal X-ray diffraction is a powerful technique used to determine the crystal and molecular structure of 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes [, ]. This method allows researchers to visualize the three-dimensional arrangement of atoms within the molecule and understand the nature of intermolecular interactions, providing valuable insights into their molecular recognition capabilities and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)